4-(Methylamino)-3-nitrobenzoic acid is a key starting material in the synthesis of Dabigatran etexilate [, , , ]. Dabigatran etexilate is a potent and selective direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation [, , , ].
Acylchlorination and Condensation: 4-(Methylamino)-3-nitrobenzoic acid is first converted to its acyl chloride derivative, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to yield ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate []. This intermediate undergoes a series of reduction, amidation, cyclization, and acylation reactions to finally yield Dabigatran etexilate [].
Direct Coupling with CDI: 4-(Methylamino)-3-nitrobenzoic acid is directly coupled with ethyl 3-(pyridin-2-ylamino)propanoate using 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent []. The resulting intermediate undergoes similar downstream reactions as in the previous method to produce Dabigatran etexilate [].
Improved Synthesis with CMPI: A more recent method employs 2-chloro-1-methylpyridinium iodide (CMPI) as a catalyst for the initial coupling reaction between 4-(Methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate []. This method claims to be more environmentally friendly and results in a higher overall yield compared to previous methods [].
Acyl Chlorination: Conversion of the carboxylic acid group to an acyl chloride using thionyl chloride or other chlorinating agents [].
Amide Bond Formation: Coupling of the acyl chloride or activated carboxylic acid with various amines, such as ethyl 3-(pyridin-2-ylamino)propanoate, to form amide bonds [, , ].
Reduction of Nitro Group: The nitro group in 4-(Methylamino)-3-nitrobenzoic acid is reduced to an amine group, commonly using reagents like iron/aluminum/copper complex catalyst and hydrazine hydrate [], or zinc [].
Cyclization: Formation of the benzimidazole ring system via a condensation reaction between the amine and a suitable electrophile [, , ].
The mechanism of action discussed in the provided papers refers to Dabigatran etexilate and not specifically to 4-(Methylamino)-3-nitrobenzoic acid. Dabigatran etexilate acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin and thus inhibiting thrombus formation [, , , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4